molecular formula C7H6ClNO B13126659 6-Chloro-4-vinylpyridin-2(1H)-one

6-Chloro-4-vinylpyridin-2(1H)-one

Cat. No.: B13126659
M. Wt: 155.58 g/mol
InChI Key: YCWPLSHQHKORHC-UHFFFAOYSA-N
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Description

6-Chloro-4-vinylpyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-vinylpyridin-2(1H)-one typically involves the chlorination of 4-vinylpyridin-2(1H)-one. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.

    Substitution Reactions: Starting from a precursor compound that undergoes substitution to introduce the chlorine atom.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-vinylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the vinyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Use in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action for 6-Chloro-4-vinylpyridin-2(1H)-one would depend on its specific application. In general, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylpyridin-2(1H)-one: Lacks the chlorine substitution.

    6-Chloropyridin-2(1H)-one: Lacks the vinyl group.

    4-Vinylpyridine: Lacks the carbonyl group.

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

6-chloro-4-ethenyl-1H-pyridin-2-one

InChI

InChI=1S/C7H6ClNO/c1-2-5-3-6(8)9-7(10)4-5/h2-4H,1H2,(H,9,10)

InChI Key

YCWPLSHQHKORHC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=O)NC(=C1)Cl

Origin of Product

United States

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